N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Catalog No.
S11565996
CAS No.
M.F
C20H25NO4
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen...

Product Name

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

IUPAC Name

N-cyclohexyl-2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetamide

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-3-14-10-16-13(2)9-20(23)25-18(16)11-17(14)24-12-19(22)21-15-7-5-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,21,22)

InChI Key

HGMZQWOIZSHHCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NC3CCCCC3)OC(=O)C=C2C

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that belongs to a class of molecules known as chromene derivatives. This compound features a cyclohexyl group, an acetamide functional group, and a chromene moiety, which contributes to its unique chemical properties. The chromene structure is characterized by a benzopyran ring system, which is known for its diverse biological activities. The presence of the ethyl and methyl substituents on the chromene ring enhances the compound's potential for biological interactions and applications.

The chemical reactivity of N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The acetamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In aqueous environments, the acetamide bond may hydrolyze, leading to the formation of the corresponding acid and amine.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.

These reactions are significant for modifying the compound's structure and enhancing its biological activity.

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exhibits various biological activities, primarily due to the chromene core structure. Chromenes are known for their potential anti-inflammatory, antioxidant, and anticancer properties. Research indicates that similar compounds can modulate enzyme activity and interact with cellular signaling pathways, suggesting that this compound may also possess therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

The synthesis of N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves several key steps:

  • Formation of Chromene Derivative: The initial step involves synthesizing the chromene core through reactions involving phenolic compounds and appropriate alkylating agents.
  • Coupling Reaction: The chromene derivative is then coupled with cyclohexylamine through an acylation reaction to form the acetamide linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

These synthesis methods are crucial for producing this compound in sufficient quantities for research and application.

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yly)oxy]acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or cancer.
  • Agriculture: Its properties may be explored for use in agrochemicals, particularly as growth regulators or pest control agents.
  • Material Science: The unique chemical structure could be utilized in creating novel materials with specific properties.

Interaction studies involving N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yly)oxy]acetamide focus on its binding affinity with various biological targets such as enzymes and receptors. These studies typically employ techniques like:

  • Molecular Docking: To predict how this compound interacts with specific proteins or enzymes at the molecular level.
  • In Vitro Assays: To evaluate its effects on cell lines and determine cytotoxicity or therapeutic efficacy.
  • Binding Studies: To measure affinity constants and elucidate mechanisms of action through radiolabeled compounds or fluorescent tags.

These studies are essential for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yly)oxy]acetamide, including:

  • N-cyclohexyl-N-methylacetamide: Lacks the chromene moiety but shares similar amide characteristics.
  • Ethyl 2-(4-methylchromenyl)acetate: Contains a chromene structure but differs in substituents and functional groups.
  • N-cyclohexyl-N-(6-methoxychromenyl)acetamide: Similar in structure but features a methoxy group instead of an ethyl group.
Compound NameStructural FeaturesUnique Characteristics
N-cyclohexyl-N-methylacetamideCyclohexyl amideLacks chromene structure
Ethyl 2-(4-methylchromenyl)acetateChromene coreDifferent substituents
N-cyclohexyl-N-(6-methoxychromenyl)acetamideMethoxy substitutedVariation in substituents

N-cyclohexyl-2-[(6-ethyl-4-methyl-2-oxo - 2H-chromen - 7 - yl) oxy] acetamide’s unique combination of cyclohexyl and chromene structures differentiates it from these similar compounds, potentially leading to distinct biological activities and applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

343.17835828 g/mol

Monoisotopic Mass

343.17835828 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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